tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride
Description
tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride (CAS: 1258640-05-9) is a pyridine-derived carbamate hydrochloride salt with the molecular formula C₁₀H₁₄ClN₃O₄ and a molecular weight of 275.69 g/mol . The compound features a nitro group at the 6-position of the pyridine ring and a tert-butyl carbamate group at the 2-position, with the hydrochloride salt enhancing its solubility in polar solvents. It is commercially available with a purity of ≥95% and is utilized in pharmaceutical research as a building block for drug candidates, particularly in reactions requiring electron-deficient aromatic systems .
Properties
IUPAC Name |
tert-butyl N-(6-nitropyridin-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-10(2,3)17-9(14)12-7-5-4-6-8(11-7)13(15)16;/h4-6H,1-3H3,(H,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINNBPKEVVAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743753 | |
| Record name | tert-Butyl (6-nitropyridin-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-05-9 | |
| Record name | tert-Butyl (6-nitropyridin-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation
- The amino group on the 6-nitropyridin-2-yl moiety is reacted with tert-butyl chloroformate (Boc anhydride can also be used) in the presence of a base such as triethylamine or N-methylmorpholine.
- This reaction typically occurs in an anhydrous organic solvent such as dichloromethane or ethyl acetate at low temperatures (0 °C to room temperature) to avoid side reactions.
- The formation of tert-butyl (6-nitropyridin-2-yl)carbamate proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, releasing chloride ion.
Hydrochloride Salt Formation
- The free carbamate is then converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or by adding a solution of HCl in an organic solvent such as dioxane or ethyl acetate.
- The hydrochloride salt improves the compound’s stability and handling properties.
Detailed Experimental Procedure (Analogous Examples)
While direct literature on this compound is limited, analogous procedures for tert-butyl carbamate derivatives of substituted pyridines provide a reliable framework:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 6-nitropyridin-2-amine, tert-butyl chloroformate, triethylamine, DCM, 0 °C to RT | Dissolve 6-nitropyridin-2-amine in dry dichloromethane, cool to 0 °C. Add triethylamine, then slowly add tert-butyl chloroformate dropwise. Stir for 2-4 hours at room temperature. | Yields typically 70-85%. Reaction monitored by TLC or HPLC. |
| 2 | HCl in dioxane or ethyl acetate | Add HCl solution dropwise to the carbamate solution to precipitate the hydrochloride salt. Stir at 0 °C to RT for 1 hour. Filter and wash the solid. | Isolated as hydrochloride salt; purity >95% by HPLC. |
Alternative Preparation via Lithiation and Electrophilic Substitution
For related carbamate derivatives such as tert-butyl (6-chloropyridin-3-yl)carbamate, lithiation followed by electrophilic substitution has been reported:
- Treatment of tert-butyl (6-chloropyridin-3-yl)carbamate with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78 °C generates a lithiated intermediate.
- Subsequent reaction with iodine or other electrophiles introduces functional groups at specific positions.
- Purification is done by silica gel chromatography.
Though this method is more complex, it allows selective functionalization of the pyridine ring before carbamate formation and could be adapted for nitro-substituted analogs.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting amine | 6-nitropyridin-2-amine | Commercially available or synthesized |
| Carbamate reagent | tert-butyl chloroformate | Common Boc reagent |
| Base | Triethylamine or N-methylmorpholine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, ethyl acetate | Anhydrous conditions preferred |
| Temperature | 0 °C to room temperature | Controls reaction rate and side reactions |
| Reaction time | 2-4 hours | Monitored by TLC/HPLC |
| Salt formation | HCl in dioxane or ethyl acetate | Forms stable hydrochloride salt |
| Purification | Filtration, washing, recrystallization | High purity product |
Research Findings and Notes
- The use of tert-butyl chloroformate for carbamate formation is well-established for aromatic amines, providing good yields and selectivity.
- Formation of the hydrochloride salt enhances compound stability, solubility, and crystallinity, facilitating handling and storage.
- Alternative methods involving lithiation and electrophilic substitution allow for functional group manipulation but require strict anhydrous and low-temperature conditions.
- Purification by silica gel chromatography or recrystallization ensures high purity, critical for pharmaceutical or research applications.
- No direct patents or literature specifically describe the preparation of this compound; however, methods for closely related compounds provide a reliable synthetic blueprint.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The following table highlights key structural analogs and their properties:
Key Observations:
- Electron Effects : The nitro group in the target compound renders the pyridine ring highly electron-deficient, facilitating reduction reactions to form amines (e.g., for pharmaceutical intermediates) . In contrast, the methoxy derivative (6-OCH₃) donates electron density, making it suitable for electrophilic aromatic substitutions .
- Halogen vs. Nitro : The 6-chloro-3-carbamate analog (CAS: 171178-45-3) is a versatile intermediate in Suzuki-Miyaura couplings, whereas the nitro group offers distinct reactivity toward catalytic hydrogenation .
- Salt Forms: Hydrochloride salts, as seen in the target compound and tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (CAS: 1188263-67-3), improve aqueous solubility, critical for biological testing .
Biological Activity
tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride is a compound of significant interest due to its unique structural features, including a nitro group at the 6-position of the pyridine ring and a tert-butyl carbamate moiety. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biological research.
The compound can be synthesized through the reaction of 6-nitropyridin-2-amine with tert-butyl chloroformate, typically in the presence of a base like triethylamine. This reaction is conducted under inert atmosphere conditions to minimize side reactions. The resulting structure is characterized by the following molecular formula:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins, influencing numerous biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, affecting cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit significant inhibition of protein kinases involved in cancer progression, such as c-Met .
- Neuroprotective Effects : Some derivatives have shown promise in modulating pathways related to neuropathic pain, potentially offering therapeutic benefits for conditions like oxaliplatin-induced neuropathy .
- Antimicrobial Properties : The presence of the nitro group has been associated with antimicrobial activity, which could be leveraged for developing new antibiotics.
Case Study 1: Inhibition of c-Met Kinase
A study demonstrated that derivatives similar to this compound effectively inhibited c-Met kinase at low micromolar concentrations. This inhibition was linked to reduced cell proliferation in cancer cell lines, suggesting potential use as an anticancer agent.
Case Study 2: TRPV1 Modulation
In another investigation, compounds derived from this scaffold exhibited dual activity by modulating human Carbonic Anhydrases (hCAs) and TRPV1 receptors. These findings indicate the compound's potential for managing pain and inflammation through TRPV1 antagonism while also targeting hCAs for additional therapeutic effects .
Comparative Analysis with Analogous Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, neuroprotective | Nitro group enhances reactivity |
| tert-Butyl (6-aminopyridin-2-yl)carbamate hydrochloride | Moderate kinase inhibition | Lacks nitro group |
| tert-Butyl (6-chloropyridin-2-yl)carbamate hydrochloride | Antimicrobial properties | Chlorine substitution |
Q & A
Q. Q1. What are the standard synthetic routes for preparing tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride?
Methodological Answer: The synthesis typically involves two steps:
Boc Protection : React 6-nitropyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Monitor completion via TLC (silica gel, 1:1 hexane/EtOAc).
Hydrochloride Salt Formation : Treat the Boc-protected intermediate with HCl (e.g., 4M HCl in dioxane) to yield the hydrochloride salt. Isolate the product via vacuum filtration and wash with cold ether .
Q. Key Considerations :
- Ensure anhydrous conditions to avoid Boc group hydrolysis.
- Use nitrogen atmosphere for base-sensitive intermediates.
Advanced Synthesis
Q. Q2. How can regioselectivity be controlled during the nitration of pyridine precursors?
Methodological Answer: Regioselective nitration of pyridine derivatives requires:
Controlled Reaction Conditions : Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to favor mononitration. Higher temperatures promote di-nitration byproducts.
Substrate Pre-activation : Introduce electron-withdrawing groups (e.g., carbamates) ortho or para to the target position to direct nitration.
Post-Reaction Analysis : Validate regiochemistry via H NMR (e.g., coupling patterns for aromatic protons) or X-ray crystallography .
Data Contradiction Tip :
If unexpected isomers form, compare HPLC retention times (C18 column, 0.1% TFA in H₂O/MeCN gradient) with reference standards.
Purification & Characterization
Q. Q3. What purification techniques are optimal for isolating high-purity this compound?
Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) at 0°C to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of EtOAc/hexane (10–50% EtOAc) for intermediates. Avoid aqueous conditions for Boc-protected compounds.
- Purity Validation : Confirm purity (>95%) via HPLC (UV detection at 254 nm) and H/C NMR .
Structural Analysis
Q. Q4. How is the molecular structure confirmed using crystallographic methods?
Methodological Answer :
Crystal Growth : Dissolve the compound in MeOH/EtOH and allow slow evaporation at 4°C.
Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Refinement : Process data with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Generate ORTEP-3 diagrams for publication-ready visualization .
Advanced Tip :
For disordered nitro groups, apply restraints (ISOR, DELU) during refinement to improve model accuracy.
Stability & Decomposition
Q. Q5. How does the nitro group influence thermal stability under acidic conditions?
Methodological Answer :
Accelerated Stability Testing : Incubate the compound in pH 1–3 buffers at 37°C for 24–72 hours.
Decomposition Monitoring : Analyze via LC-MS for degradation products (e.g., denitration intermediates or Boc-deprotected species).
Hazard Mitigation : Decomposition may release nitrogen oxides (NOₓ); use fume hoods and self-contained breathing apparatus during large-scale reactions .
Applications in Drug Discovery
Q. Q6. How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer :
- Nitro-to-Amine Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine for subsequent coupling (e.g., amide bond formation).
- Kinase Inhibitor Synthesis : The pyridine core serves as a hinge-binding motif in kinase inhibitors. Optimize substituents via Suzuki-Miyaura cross-coupling (e.g., with boronic acids) .
Advanced Design :
Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target kinases before synthetic optimization.
Contradictory Data Resolution
Q. Q7. How to resolve discrepancies in reported melting points for similar carbamates?
Methodological Answer :
Purity Verification : Re-measure melting points after recrystallization (e.g., DSC analysis at 5°C/min).
Polymorph Screening : Test crystallization solvents (e.g., DMSO vs. EtOH) to identify polymorphic forms.
Literature Cross-Check : Compare with structurally analogous compounds (e.g., tert-Butyl (4-bromophenyl)carbamate, mp 109–112°C) to assess consistency .
Safety & Handling
Q. Q8. What safety protocols are critical for handling this compound?
Methodological Answer :
- Ventilation : Use local exhaust ventilation to avoid inhalation of fine powders.
- Fire Safety : Extinguish fires with dry sand or alcohol-resistant foam; avoid water (risk of HCl release).
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Store at 0–6°C in amber glass vials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
